Butyl 2-benzamidobenzoate
CAS No.:
Cat. No.: VC8841241
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO3 |
|---|---|
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | butyl 2-benzamidobenzoate |
| Standard InChI | InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20) |
| Standard InChI Key | JKXRPCRAOKYBFH-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Butyl 2-benzamidobenzoate features a benzoic acid backbone substituted at the 2-position with a benzamide group, esterified with a butyl chain. The molecular structure confers unique physicochemical characteristics:
Table 1: Key Physicochemical Properties
The compound’s lipophilicity, inferred from its butyl ester moiety, suggests potential solubility in organic solvents such as toluene or chlorobenzene . Structural analogs like methyl 2-benzamidobenzoate exhibit similar solubility profiles, often requiring polar aprotic solvents for reactions.
Synthesis Pathways and Methodological Insights
General Synthesis Strategy
The synthesis of butyl 2-benzamidobenzoate can be extrapolated from methods used for analogous esters. A plausible route involves:
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Esterification: Reaction of 2-aminobenzoic acid with butanol under acidic conditions to form butyl 2-aminobenzoate.
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Amidation: Subsequent coupling of the amino group with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product.
This two-step approach mirrors industrial methods for methyl 2-benzamidobenzoate, where thionyl chloride or other dehydrating agents facilitate esterification.
Optimized Reaction Conditions
Key parameters for high yield and purity include:
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Temperature: 60–80°C for esterification, room temperature for amidation.
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Catalysts: Acid catalysts (e.g., HCl) for esterification; base catalysts for amidation.
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Solvents: Toluene or dichloromethane for amidation to enhance solubility .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Duration | Yield (Estimated) |
|---|---|---|---|
| 1 | 2-Aminobenzoic acid, butanol, HCl | 6–8 h | 85% |
| 2 | Benzoyl chloride, pyridine, DCM | 2–4 h | 75% |
Challenges and Future Directions
Knowledge Gaps
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Thermal Stability: Experimental data on melting/boiling points and decomposition temperatures are absent.
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Toxicity Profile: No studies evaluate its safety or environmental impact.
Research Opportunities
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Derivatization: Introducing electron-withdrawing or donating groups to the benzene rings could modulate reactivity.
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Catalytic Studies: Investigating enzyme-mediated synthesis routes for greener production.
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